molecular formula C23H19N3O5S B11215918 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11215918
M. Wt: 449.5 g/mol
InChI Key: BWCISTKGFCHDBS-UHFFFAOYSA-N
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Description

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety, a quinazolinone core, and a furan ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the quinazolinone core: This involves the cyclization of anthranilic acid derivatives with formamide.

    Thioether formation: The quinazolinone derivative is reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the thioether with furan-2-ylmethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated reactors could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The benzodioxole and furan rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole and furan rings.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways, particularly those involving sulfanyl and quinazolinone moieties.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The quinazolinone core can inhibit certain enzymes, such as kinases, by binding to their active sites. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
  • **2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide
  • **2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which confer distinct chemical and biological properties. The presence of the benzodioxole moiety enhances its potential for enzyme interaction, while the quinazolinone core provides a scaffold for kinase inhibition. The furan ring adds to its versatility in chemical reactions and biological applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H19N3O5S/c27-21(24-11-16-4-3-9-29-16)13-32-23-25-18-6-2-1-5-17(18)22(28)26(23)12-15-7-8-19-20(10-15)31-14-30-19/h1-10H,11-14H2,(H,24,27)

InChI Key

BWCISTKGFCHDBS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5

Origin of Product

United States

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